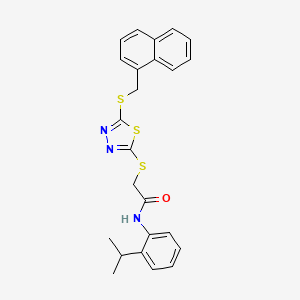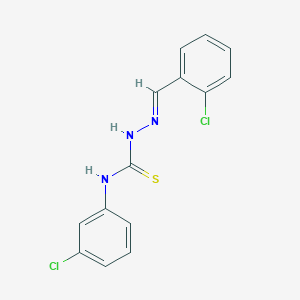![molecular formula C20H12F3N3O4S B12018222 {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)
{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with a unique structure that combines elements of indole, thiazole, and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethyl aniline, thionyl chloride, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets and pathways.
Industry
In the industrial sector, [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]propionic acid
- [(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]butyric acid
Uniqueness
[(3Z)-2-oxo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, for example, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H12F3N3O4S |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-[(3Z)-2-oxo-3-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H12F3N3O4S/c21-20(22,23)11-6-2-3-7-12(11)24-19-25-17(29)16(31-19)15-10-5-1-4-8-13(10)26(18(15)30)9-14(27)28/h1-8H,9H2,(H,27,28)(H,24,25,29)/b16-15- |
Clé InChI |
ZHCTYQZNENNFEW-NXVVXOECSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)/C(=O)N2CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)C(=O)N2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)


![1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B12018188.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)


